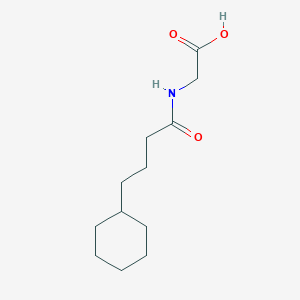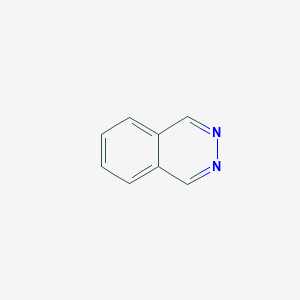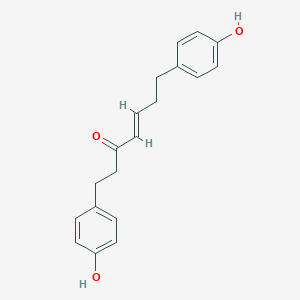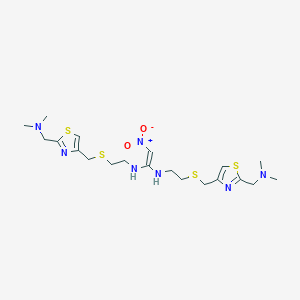
Nizatidine EP Impurity G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nizatidine EP Impurity G is an impurity present in nizatidine . Nizatidine is a histamine H2 receptor antagonist which inhibits stomach acid production . It is used in the treatment of peptic ulcer disease and gastroesophageal reflux disease .
Synthesis Analysis
There is limited information available on the synthesis of Nizatidine EP Impurity G . It is used in monitoring and controlling impurity levels in Nizatidine and its related formulations as per ICH guidelines .Molecular Structure Analysis
The molecular formula of Nizatidine EP Impurity G is C20H33N7O2S4 . It is also known as N,N′-bis [2- [ [ [2- [ (Dimethylamino) methyl]thiazol-4-yl] methyl]sulphanyl] ethyl]-2-nitroethene-1,1-diamine .科学的研究の応用
Overview of Nizatidine
Nizatidine, a potent inhibitor of gastric acid secretion, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, primarily focusing on its therapeutic use in peptic ulcer disease. While the research on Nizatidine EP Impurity G specifically is limited, the broader context of nizatidine's development and application provides valuable insights. Nizatidine, an H2-receptor antagonist, has shown significant efficacy in healing active duodenal and gastric ulcers, comparable to ranitidine and cimetidine, without the antiandrogenic effects or alterations in hepatic drug metabolism seen with cimetidine (Price & Brogden, 1988).
Impurity Detection and Analysis
The detection and analysis of impurities like Nizatidine EP Impurity G are crucial for ensuring the safety and efficacy of pharmaceutical products. Recent advancements in analytical methods have facilitated the detection of N-nitrosamine impurities, including NDMA, highlighting the importance of rigorous impurity analysis in drug manufacturing processes. The adoption of techniques such as GC–MS and LC–MS/MS has improved the selectivity and sensitivity of impurity detection, underscoring the need for comprehensive testing strategies to identify potential contaminants in pharmaceuticals (Parr & Joseph, 2019; Monajjemzadeh & Robertson, 2021).
Biocompatibility and Materials Science
In materials science, the study of NiTi alloys, which share similar impurity concerns with pharmaceuticals, demonstrates the significance of controlling impurity levels to ensure biocompatibility and mechanical integrity. The development of additive manufacturing techniques, including selective laser melting, has been pivotal in minimizing impurities and enhancing the properties of biomaterials for orthopedic applications (Zhang et al., 2021).
将来の方向性
The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research may focus on developing and implementing additional strategies to control nitrosamine impurities . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .
特性
IUPAC Name |
1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMTYSSUPPMJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine | |
CAS RN |
1193434-63-7 |
Source


|
| Record name | N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
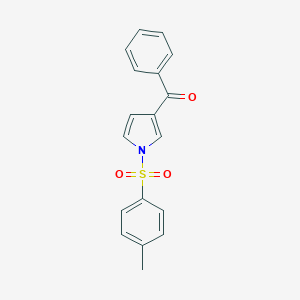
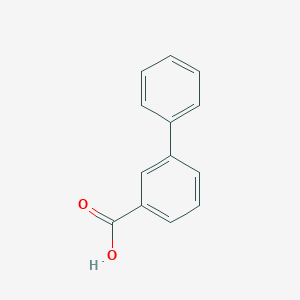
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
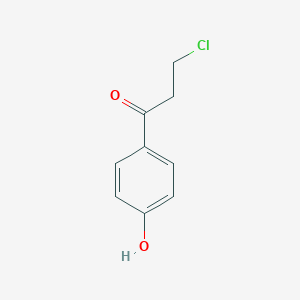
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
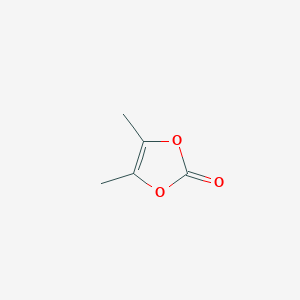
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
